6-(tert-Butyl) 2,4-diethyl 7,8-dihydropyrido[4,3-d]pyrimidine-2,4,6(5H)-tricarboxylate
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Overview
Description
6-(tert-Butyl) 2,4-diethyl 7,8-dihydropyrido[4,3-d]pyrimidine-2,4,6(5H)-tricarboxylate is a complex organic compound belonging to the pyrido[4,3-d]pyrimidine family This compound is characterized by its unique structure, which includes tert-butyl, diethyl, and tricarboxylate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(tert-Butyl) 2,4-diethyl 7,8-dihydropyrido[4,3-d]pyrimidine-2,4,6(5H)-tricarboxylate typically involves multi-step organic reactions. One common method includes the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester, followed by cyclization at high temperatures . The reaction conditions often require the use of solvents like xylene and bases such as sodium methoxide under reflux .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures and quality control are crucial to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
6-(tert-Butyl) 2,4-diethyl 7,8-dihydropyrido[4,3-d]pyrimidine-2,4,6(5H)-tricarboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
6-(tert-Butyl) 2,4-diethyl 7,8-dihydropyrido[4,3-d]pyrimidine-2,4,6(5H)-tricarboxylate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: It serves as a probe to study biological pathways and interactions.
Medicine: It has potential therapeutic applications, including as an antiproliferative agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-(tert-Butyl) 2,4-diethyl 7,8-dihydropyrido[4,3-d]pyrimidine-2,4,6(5H)-tricarboxylate involves its interaction with specific molecular targets and pathways. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 2,4-dichloro-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate
- 2,4-Dichloro-5,8-dihydro-6H-pyrido[3,4-d]pyrimidine-7-carboxylic acid tert-butyl ester
Uniqueness
6-(tert-Butyl) 2,4-diethyl 7,8-dihydropyrido[4,3-d]pyrimidine-2,4,6(5H)-tricarboxylate is unique due to its specific combination of functional groups and its ability to undergo a variety of chemical reactions. This makes it a versatile compound for research and industrial applications.
Properties
Molecular Formula |
C18H25N3O6 |
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Molecular Weight |
379.4 g/mol |
IUPAC Name |
6-O-tert-butyl 2-O,4-O-diethyl 7,8-dihydro-5H-pyrido[4,3-d]pyrimidine-2,4,6-tricarboxylate |
InChI |
InChI=1S/C18H25N3O6/c1-6-25-15(22)13-11-10-21(17(24)27-18(3,4)5)9-8-12(11)19-14(20-13)16(23)26-7-2/h6-10H2,1-5H3 |
InChI Key |
NIRBOJABQZMQHF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NC(=NC2=C1CN(CC2)C(=O)OC(C)(C)C)C(=O)OCC |
Origin of Product |
United States |
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